molecular formula C15H14N4 B1450784 1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 494221-33-9

1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No.: B1450784
CAS No.: 494221-33-9
M. Wt: 250.3 g/mol
InChI Key: AYVPZCJGSHVNNA-WOJGMQOQSA-N
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Description

1-(1H-pyrrol-2-yl)-1-ethanone N-(8-quinolinyl)hydrazone, or 1-PQH, is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of the naturally occurring alkaloid quinoline, and is a member of the pyrrol-2-yl-1-ethanone family of compounds. 1-PQH has been studied for its ability to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, 1-PQH has been investigated for its potential to modulate certain cellular processes, including cell growth and apoptosis.

Scientific Research Applications

Antitumor Activity Evaluation

Research has shown that quinoline derivatives exhibit a broad spectrum of biological activity. A study by El‐Helw and Hashem (2020) demonstrated the synthesis of a quinoline derivative bearing a 2(3H)-furanone scaffold. This compound, along with its pyrrolone, imidazole, and pyridazinone derivatives, was evaluated for in vitro antitumor activity against breast and colon cancer cell lines, displaying satisfactory activities. This underscores the potential of quinoline and pyrrole derivatives in cancer research (El‐Helw & Hashem, 2020).

Catalysis and Polymerization

Quiao, Ma, and Wang (2011) reported on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands. These complexes were shown to catalyze the ring-opening polymerization of ε-caprolactone, highlighting their utility in materials science and polymer chemistry (Quiao, Ma, & Wang, 2011).

Synthesis of Heterocyclic Compounds

Park and Rapoport (1992) described the thermal cyclization of quinol-4-yl hydrazone to produce 1H-2-Phenylpyrrolo[3,2-c]quinoline. This work contributes to the field of heterocyclic chemistry by demonstrating methods to synthesize pyrroloquinolines, compounds of interest for their diverse pharmacological properties (Park & Rapoport, 1992).

Anti-Cancer Agent Discovery

A derivative discussed by Via et al. (2008) showed high antiproliferative activity and acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G2/M phase. This suggests potential applications in the development of new anticancer agents (Via, Gia, Gasparotto, & Ferlin, 2008).

Molecular and Supramolecular Structures

Kumara et al. (2016) explored the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the formation of hydrazones and pyrazolo[3,4-b]quinolines. These compounds exhibit antimicrobial and antiviral activities, highlighting the importance of structural studies in understanding the biological activities of hydrazones and quinolines (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, & Glidewell, 2016).

Properties

IUPAC Name

N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPZCJGSHVNNA-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195816
Record name (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494221-33-9
Record name (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494221-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-1-(1H-Pyrrol-2-yl)ethanone 2-(8-quinolinyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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